molecular formula C20H17NO B14915338 N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide

N-(naphthalen-1-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B14915338
M. Wt: 287.4 g/mol
InChI Key: ICMJCVZZZLSESN-UHFFFAOYSA-N
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Description

N-1-Naphthyl-2-phenylcyclopropanecarboxamide is an organic compound with the molecular formula C20H17NO. It is known for its unique structure, which includes a naphthyl group, a phenyl group, and a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1-Naphthyl-2-phenylcyclopropanecarboxamide typically involves the reaction of 1-naphthylamine with 2-phenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of N-1-Naphthyl-2-phenylcyclopropanecarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-1-Naphthyl-2-phenylcyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1-Naphthyl-2-phenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-1-Naphthyl-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Naphthyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a naphthyl group, a phenyl group, and a cyclopropane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C20H17NO/c22-20(18-13-17(18)15-7-2-1-3-8-15)21-19-12-6-10-14-9-4-5-11-16(14)19/h1-12,17-18H,13H2,(H,21,22)

InChI Key

ICMJCVZZZLSESN-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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